molecular formula C18H27N5O3 B3800579 1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone

1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone

Cat. No.: B3800579
M. Wt: 361.4 g/mol
InChI Key: XWQPIYAGBSTQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone” is a complex organic molecule that contains several functional groups and structural features . It has a cyclohexyl group, a tetrahydrofuran ring, a 1,2,3-triazole ring, and a piperazinone ring .


Molecular Structure Analysis

The molecule contains several cyclic structures, including a cyclohexane ring, a tetrahydrofuran ring, and a piperazine ring . These rings can adopt various conformations . The 1,2,3-triazole ring is a type of azole, a class of five-membered aromatic heterocyclic compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present . For example, the triazole ring might participate in reactions with electrophiles or nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . Factors like polarity, molecular size, and the presence of functional groups would all play a role .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound might be. If it’s a drug, for example, the mechanism would depend on the biological target .

Safety and Hazards

Without specific information, it’s hard to say what the safety hazards of this compound might be . As with any chemical, safe handling practices should be followed .

Future Directions

The future directions for research on this compound would depend on its intended use or the properties of interest . For example, if it’s a potential drug, future research might focus on improving its efficacy or reducing side effects .

Properties

IUPAC Name

1-cyclohexyl-4-[1-(oxolan-2-ylmethyl)triazole-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5O3/c24-17-13-21(8-9-23(17)14-5-2-1-3-6-14)18(25)16-12-22(20-19-16)11-15-7-4-10-26-15/h12,14-15H,1-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQPIYAGBSTQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2=O)C(=O)C3=CN(N=N3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
Reactant of Route 2
Reactant of Route 2
1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
Reactant of Route 3
1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
Reactant of Route 4
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1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
Reactant of Route 5
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1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-cyclohexyl-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone

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